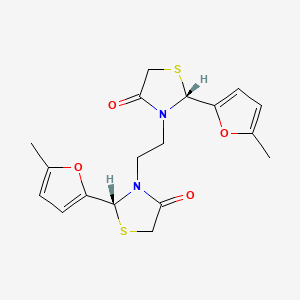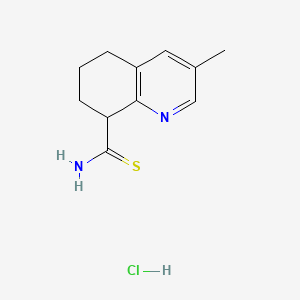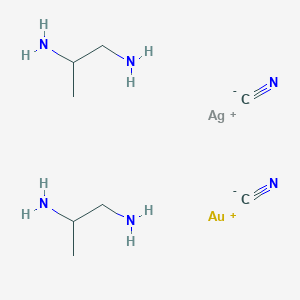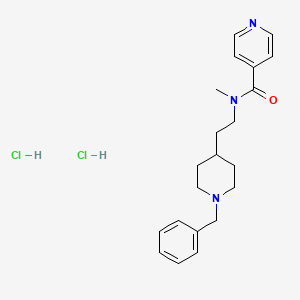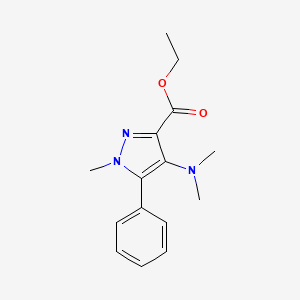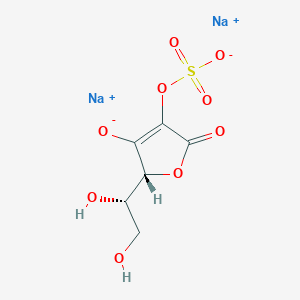
Disodium ascorbyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium ascorbyl sulfate is a sodium salt of a monoester of ascorbic and sulfuric acids. It is a stable derivative of Vitamin C, known for its antioxidant properties and its ability to boost collagen production. This compound is commonly used in cosmetic applications due to its stability and water solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium ascorbyl sulfate is synthesized through the esterification of ascorbic acid with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where ascorbic acid and sulfuric acid are reacted under controlled conditions. The resulting product is then neutralized with sodium hydroxide, purified, and crystallized to obtain the final product. The process is designed to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium ascorbyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Substitution: Various substituted ascorbyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Disodium ascorbyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a stable form of Vitamin C in various chemical reactions and formulations.
Biology: Studied for its antioxidant properties and its role in collagen synthesis.
Medicine: Investigated for its potential in wound healing and skin care due to its ability to promote collagen production.
Industry: Widely used in cosmetic formulations for its stability and antioxidant properties.
Mécanisme D'action
Disodium ascorbyl sulfate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also promotes collagen synthesis by acting as a cofactor for prolyl and lysyl hydroxylases, enzymes involved in collagen stabilization. Additionally, it can modulate gene expression related to antioxidant defense mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium ascorbyl phosphate
- Sodium ascorbyl phosphate
- Ascorbyl palmitate
Comparison
Disodium ascorbyl sulfate is unique due to its high stability in aqueous solutions compared to other Vitamin C derivatives. While magnesium ascorbyl phosphate and sodium ascorbyl phosphate are also stable, they are less effective in promoting collagen synthesis. Ascorbyl palmitate, on the other hand, is lipid-soluble and used in different applications where water solubility is not required .
Propriétés
Numéro CAS |
53910-28-4 |
|---|---|
Formule moléculaire |
C6H6Na2O9S |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
disodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate |
InChI |
InChI=1S/C6H8O9S.2Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1 |
Clé InChI |
AMQDHYXCJCIBQJ-YCWPWOODSA-L |
SMILES isomérique |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



